![molecular formula C18H19FN6O B2464846 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2320458-98-6](/img/structure/B2464846.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C18H19FN6O and its molecular weight is 354.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic molecule that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, including its mechanism of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine moiety linked to a diazepane ring and a fluorophenyl group. Its molecular formula is characterized by the presence of 20 carbon atoms, 24 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom.
Research indicates that compounds within the triazolo-pyridazine class exhibit various biological activities primarily through their interaction with cellular targets. The specific mechanisms include:
- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin. For instance, compounds derived from triazolo-pyridazines have demonstrated significant antiproliferative effects against various cancer cell lines by inhibiting tubulin polymerization and arresting cells in the G2/M phase of the cell cycle .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For example:
- Compound 4q , a related structure, exhibited potent antiproliferative activity with IC50 values ranging from 0.008 to 0.014 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
The following table summarizes the IC50 values for various derivatives related to this class:
Compound | Cell Line | IC50 (μM) |
---|---|---|
4q | SGC-7901 | 0.014 |
4q | A549 | 0.008 |
4q | HT-1080 | 0.012 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has indicated that certain triazolo-pyridazine derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .
Case Studies
Several studies have explored the biological activity of compounds related to This compound :
- Anticancer Activity : A study focused on synthesizing various triazolo-pyridazines demonstrated that modifications to the structure could enhance antiproliferative effects against cancer cells .
- Antitubercular Activity : In another study targeting Mycobacterium tuberculosis, several derivatives showed significant inhibitory concentrations (IC90) ranging from 3.73 to 40.32 μM, indicating potential for further development in treating tuberculosis .
科学的研究の応用
Antimicrobial Activity
Research has indicated that compounds containing the triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that related structures can inhibit the growth of various bacterial strains and fungi. The incorporation of the triazolo[4,3-b]pyridazine framework enhances the interaction with microbial enzymes, potentially leading to effective treatments against resistant strains .
Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that derivatives of triazole and pyridazine can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, compounds with similar frameworks have been shown to inhibit specific kinases involved in cancer progression .
CNS Activity
Given the presence of the diazepane ring, this compound may also exhibit central nervous system (CNS) activity. Diazepane derivatives are known for their anxiolytic and sedative effects. Preliminary studies suggest that the target compound may interact with GABA receptors, enhancing inhibitory neurotransmission and providing therapeutic effects in anxiety disorders .
Synthesis and Functionalization
The synthesis of 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one typically involves multi-step reactions including cyclization processes to form the triazole and pyridazine rings. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. Mechanochemical methods have also been explored for synthesizing similar compounds with enhanced efficiency .
Study 1: Antimicrobial Evaluation
A study evaluated a series of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structural motif exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL. This suggests that modifications to the triazole ring can significantly enhance antimicrobial potency .
Study 2: Anticancer Activity
In another investigation, derivatives of pyridazine were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that certain substitutions on the triazolo-pyridazine scaffold led to a decrease in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. This highlights the compound's potential as a lead structure for developing new anticancer agents .
特性
IUPAC Name |
2-(4-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c19-15-4-2-14(3-5-15)12-18(26)24-9-1-8-23(10-11-24)17-7-6-16-21-20-13-25(16)22-17/h2-7,13H,1,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECJKTVJDYXTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。